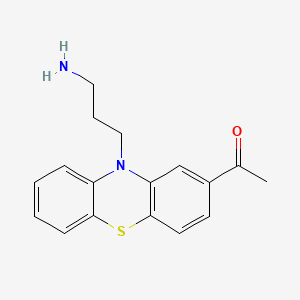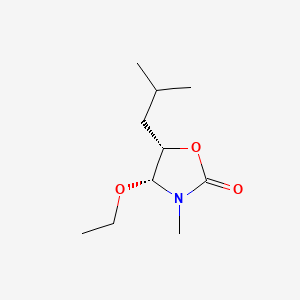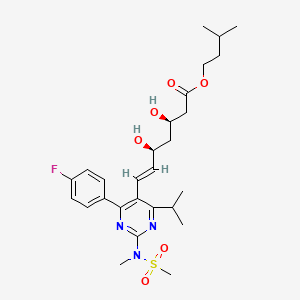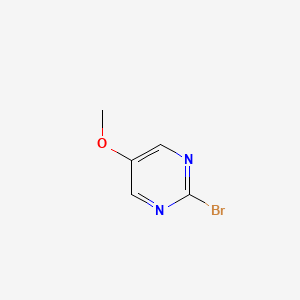
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is a chemical compound with the molecular formula C17H18N2OS It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of phenothiazine with 3-chloropropylamine to form 10-(3-aminopropyl)phenothiazine. This intermediate is then reacted with acetyl chloride to yield the final product, this compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various alkylating agents or acylating agents in the presence of bases like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its phenothiazine core.
Medicine: Studied for its potential pharmacological activities, including antipsychotic and anti-inflammatory effects.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is not fully understood but is believed to involve interactions with various molecular targets In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, which may contribute to their antipsychotic effects
Vergleich Mit ähnlichen Verbindungen
1-[10-(3-Chloropropyl)phenothiazin-2-yl]ethanone: Similar structure but with a chloropropyl group instead of an aminopropyl group.
1-[10-(3-Dimethylaminopropyl)phenothiazin-2-yl]ethanone: Contains a dimethylamino group, which may alter its pharmacological properties.
1-[10-(3-Hydroxypropyl)phenothiazin-2-yl]ethanone: Features a hydroxypropyl group, potentially affecting its solubility and reactivity.
Uniqueness: 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the aminopropyl group allows for further derivatization, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-[10-(3-aminopropyl)phenothiazin-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12(20)13-7-8-17-15(11-13)19(10-4-9-18)14-5-2-3-6-16(14)21-17/h2-3,5-8,11H,4,9-10,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSDZMLFESXTNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)
![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)

![Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B569334.png)

![tetrasodium;4-[(1E,3E,5Z)-5-[3-carboxylato-5-oxo-1-[(2-sulfophenyl)methyl]pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxido-1-[(2-sulfonatophenyl)methyl]pyrazole-3-carboxylate](/img/structure/B569337.png)





